molecular formula C7H7ClO2 B6597624 3-chloro-5-methylbenzene-1,2-diol CAS No. 3978-66-3

3-chloro-5-methylbenzene-1,2-diol

Cat. No.: B6597624
CAS No.: 3978-66-3
M. Wt: 158.58 g/mol
InChI Key: SVNSFVRPGDZCMV-UHFFFAOYSA-N
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Description

3-chloro-5-methylbenzene-1,2-diol, also known as Chlorocatechol or 3-Chlorocatechol, is a chemical compound with the molecular formula C7H7ClO2 and a molecular weight of 158.58 g/mol . It is a derivative of catechol, containing both chlorine and methyl substituents on the benzene ring. This compound is widely used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-chloro-5-methylbenzene-1,2-diol can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 3-methylcatechol (3-methylbenzene-1,2-diol) using chlorine gas or other chlorinating agents under controlled conditions . The reaction typically requires a catalyst, such as iron(III) chloride, and is carried out at room temperature.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced reaction control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-methylbenzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Properties

IUPAC Name

3-chloro-5-methylbenzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-4-2-5(8)7(10)6(9)3-4/h2-3,9-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNSFVRPGDZCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300083
Record name 3-Chloro-5-methyl-1,2-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3978-66-3
Record name 3-Chloro-5-methyl-1,2-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3978-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-methyl-1,2-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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